Home > Products > Screening Compounds P33412 > 3-(3-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide
3-(3-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide -

3-(3-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide

Catalog Number: EVT-6126613
CAS Number:
Molecular Formula: C19H18ClN3O2
Molecular Weight: 355.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides

Compound Description: This series of compounds, denoted as 6a–i, were synthesized and evaluated as potential alkaline phosphatase inhibitors []. These compounds share a common scaffold of an N-(1,3,4-oxadiazol-2-yl)methyl)benzamide core structure, with varying alkylthio substituents at the 5-position of the oxadiazole ring. Among this series, compound 6i exhibited the most potent inhibitory activity against alkaline phosphatase with an IC50 value of 0.420 μM [].

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives

Compound Description: These derivatives, represented as 5(a-h), were designed as potential anticancer agents []. These compounds share a common N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine core structure, with variations in the amine substituent. The study explored the anticancer activity of these derivatives against three human tumor cell lines (Hela, Hep-G2, and MCF7) [].

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

Compound Description: This compound, designated as 4, was synthesized and characterized using single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) [, ]. This compound features a 1,3,4-oxadiazole ring linked to a 5-methyl-2-phenyl-1H-imidazole moiety through a thioether bond at the 2-position of the oxadiazole ring.

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This study focused on a new, thermodynamically stable crystalline modification of 2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide []. This compound belongs to the class of benzamide derivatives and features a 1,3,4-oxadiazole ring connected to the benzamide nitrogen via a methylene linker at the 2-position of the oxadiazole ring.

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This study described the synthesis of a series of 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones through a multi-step process []. These compounds feature a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core structure with a 5-phenyl-1,3,4-oxadiazole moiety attached to the 6-position of the thieno[2,3-d]pyrimidine ring system. The study examined the antimicrobial activity of these compounds against various bacterial strains [].

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives

Compound Description: A series of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives was synthesized from sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) []. These compounds feature a benzenesulfonamide core structure with a 5-methyl-1,3,4-thiadiazole moiety attached to the sulfonamide nitrogen. The study investigated their potential as carbonic anhydrase I and II inhibitors [].

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: The crystal structure of this compound, C18H16ClN3O5S2, was analyzed and revealed key structural features, including dihedral angles and torsion angles []. This compound features a 1,3,4-oxadiazole ring with a methanesulfonamide group at the 2-position and a (2-phenylethenyl)sulfonylmethyl substituent at the 5-position.

N-(3-methoxy-5-methyl-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide

Compound Description: This compound, along with LHRH analogs and/or bisphosphonates, was investigated for potential pharmaceutical applications []. The specific details about the compound's structure and biological activity were not provided in the abstract.

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: The crystal structure of 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide (C14H16ClN3O2S) was determined using X-ray diffraction analysis []. The compound features a 1,3,4-oxadiazole ring linked to a benzamide moiety through a butyl chain at the 2-position of the oxadiazole ring.

Honokiol derivatives bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones

Compound Description: Researchers synthesized a series of novel Honokiol derivatives by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to the honokiol molecule []. These derivatives were tested for their antiviral entry activities against the SARS-CoV-2 virus in a pseudovirus model []. Notably, compounds 6a and 6p showed promising results, with 6p exhibiting a higher binding affinity to the human ACE2 protein compared to the parental honokiol, as revealed by biolayer interferometry (BLI) binding assay and molecular docking studies [].

3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

Compound Description: These two heterocyclic 1,3,4-oxadiazole derivatives, designated as (I) and (II) respectively, differ in the substituents attached to their carbon atoms []. Compound (I) includes a methoxyphenyl ring and a benzonitrile group, while compound (II) contains a chlorophenyl ring and an acetamide group.

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: The crystal structure of 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one was determined using X-ray crystallography []. The compound crystallizes in the monoclinic space group P21.

2- and 6-chloro-3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridines

Compound Description: A convenient synthesis for 2-chloro-3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine (3) and 6-chloro-3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine (10) was devised utilizing the readily available amide 7 []. This study also incorporated a 3-t-butylamino-2-hydroxypropoxy side chain onto 3, generating compound 2, a potential bioisostere of an unspecified compound 1.

2-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl}-5-methyl-1,3,4-thiadiazole

Compound Description: The title compound, C12H9ClN4OS2, was synthesized through the condensation of 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with 5-mercapto-2-methyl-1,3,4-thiadiazole []. The molecule features a 1,3,4-oxadiazole ring connected to a 1,3,4-thiadiazole ring via a methylsulfanyl linker at the 5-position of the oxadiazole ring.

3-(1,3,4-Oxadiazol-2-yl)isoindolin-1-ones

Compound Description: An efficient Ugi four-component domino dicyclization strategy was employed to synthesize a variety of 3-(1,3,4-Oxadiazol-2-yl)isoindolin-1-ones in good yields []. Among these, compound 5i showed promising antibacterial activity against certain fungi [].

3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones

Compound Description: A series of novel 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones was synthesized and characterized. The structure of compound 4i was further elucidated by single-crystal X-ray diffraction []. The study revealed that some compounds in this series displayed moderate antifungal activity against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani [].

N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines

Compound Description: This research focused on the synthesis and biological evaluation of a series of twelve substituted N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines (6a-l) []. The compounds were evaluated for their antiproliferative activity against nine different cancer cell lines and their antioxidant potential. Compound 6e, 2-(5-((3-Chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol, exhibited significant antiproliferative activity, while compounds 6e and 6c demonstrated promising antioxidant activity [].

1-(4-chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone

Compound Description: The crystal structure of 1-(4-chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone (C11H9CIN2OS) was determined, revealing it exists completely as its keto isomer in the solid state [].

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

Compound Description: 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was synthesized and characterized as an energetic material precursor []. The crystal structure was determined and revealed a network of intermolecular hydrogen bonds.

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound, 36, emerged as a potent and selective calcium release-activated calcium channel inhibitor through a structure-activity relationship study [].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: A series of novel bi-heterocyclic propanamides, 7a-l, featuring both 1,3-thiazole and 1,3,4-oxadiazole rings, was synthesized [].

16-Cyano-13alpha-(5-methyl-1,3,4-oxadiazol-2-yl)-13,16-seco-17-norandrost-5-en-3beta-yl acetate

Compound Description: The crystal structure of 16-Cyano-13alpha-(5-methyl-1,3,4-oxadiazol-2-yl)-13,16-seco-17-norandrost-5-en-3beta-yl acetate (C23H31N3O3) was analyzed, revealing the conformations of the cyclohexane and cyclohexene rings [].

N-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl},2-[(2-isopropyl-5-methyl)1-cyclohexylidene]hydrazinecarboxamide

Compound Description: N-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl},2-[(2-isopropyl-5-methyl)1-cyclohexylidene]hydrazinecarboxamide (QS11) was designed based on computational studies as a potential anticonvulsant agent [].

2‐(Methyl/phenyl)‐3‐(4‐(5‐substituted‐1,3,4‐oxadiazol‐2‐yl)phenyl)quinazolin‐4(3H)‐ones

Compound Description: A series of novel 2‐(Methyl/phenyl)‐3‐(4‐(5‐substituted‐1,3,4‐oxadiazol‐2‐yl)phenyl)quinazolin‐4(3H)‐ones was synthesized and evaluated as NMDA receptor inhibitors [].

1-Methyl-2-(1,3,4-thiadiazol-2-yl)-4-nitropyrroles and 1-methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles

Compound Description: This study focused on the synthesis of substituted 1-methyl-2-(1,3,4-thiadiazol-2-yl)-4-nitropyrroles and 1-methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles starting from ethyl-4-nitropyrrole-2-carboxylate [].

N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide

Compound Description: A series of N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide (6a-o) was synthesized and evaluated for their antimicrobial and hemolytic activity [].

2-Methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile Derivatives

Compound Description: A series of novel 2‐methyl‐2‐[3‐(5‐piperazin‐1‐yl‐[1,3,4]oxadiazol‐2‐yl)‐phenyl]‐propionitrile derivatives (8a–o, 9a–c, 10a–d, and 11a–d) was synthesized and assessed for anticonvulsant activity and neurotoxicity [].

1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl)-1,2,4-triazol-3-yl]-butane (MNP-14) and 1,4-bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxy phenyl)-1,2,4-triazol-3-yl]-butane (MNP-16)

Compound Description: Two novel bis-1,2,4-triazole derivatives, MNP-14 and MNP-16, were synthesized and evaluated for their in vitro cytotoxicity and DNA damage activity [].

16‐Cyano‐13α‐(5‐methyl‐1,3,4‐oxadiazol‐2‐yl)‐13,16‐seco‐17‐norandrost‐4‐en‐3‐one

Compound Description: The crystal structure of 16‐Cyano‐13α‐(5‐methyl‐1,3,4‐oxadiazol‐2‐yl)‐13,16‐seco‐17‐norandrost‐4‐en‐3‐one (C21H27N3O2) was determined [].

2'-methyl-5-(1,3,4-oxadiazol-2-yl)-1,1'-biphenyl-4-carboxamide derivatives

Compound Description: This research explored the use of 2'-methyl-5-(1,3,4-oxadiazol-2-yl)-1,1'-biphenyl-4-carboxamide derivatives as p38 kinase inhibitors [].

3-(4-amino-5-methyl-s-triazol-3-sulfanyl)-1-phenyl-propan-1-one O-(5-substituted phenyl-[1,3,4] oxadiazol-2-methyl)-oximes

Compound Description: A series of twelve new 3-(4-amino-5-methyl-s-triazol-3-sulfanyl)-1-phenyl-propan-1-one O-(5-substituted phenyl-[1,3,4] oxadiazol-2-methyl)-oximes (1a-j) were synthesized and their antibacterial activity was evaluated [].

7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-ones and its derivatives

Compound Description: This study describes the synthesis of a new series of 7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-ones and their derivatives [].

Properties

Product Name

3-(3-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide

IUPAC Name

3-(3-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

InChI

InChI=1S/C19H18ClN3O2/c1-13-22-23-19(25-13)12-21-18(24)11-17(14-6-3-2-4-7-14)15-8-5-9-16(20)10-15/h2-10,17H,11-12H2,1H3,(H,21,24)

InChI Key

IQRJKSFTJARKPM-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)CNC(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=NN=C(O1)CNC(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.